![molecular formula C23H16ClN5O2 B2956853 N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-72-8](/img/new.no-structure.jpg)
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . The presence of the triazole nucleus in the structure of the compound may contribute to its biological activity.
Biochemical Pathways
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Based on the known biological activities of triazole compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Biological Activity
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound belonging to the triazoloquinazoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C23H16ClN5O2, with a molecular weight of 429.9 g/mol. Its unique structure features a triazoloquinazoline core fused with various functional groups that contribute to its biological activities.
Structural Features Table
Feature | Description |
---|---|
Core Structure | Triazoloquinazoline |
Functional Groups | Benzyl group, Chlorophenyl group, Carboxamide |
Molecular Weight | 429.9 g/mol |
Anticancer Activity
Recent studies have indicated that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related quinazoline derivatives on human cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range. For example, one derivative showed an IC50 of 0.096μM against EGFR inhibition .
Antimicrobial Activity
Triazoloquinazolines have also been explored for their antimicrobial properties. The compound has shown activity against various bacterial strains and fungi.
Antimicrobial Activity Table
Pathogen | Activity (MIC) |
---|---|
Staphylococcus aureus | 0.125–8 μg/mL |
Escherichia coli | 0.125–8 μg/mL |
Candida albicans | Moderate |
Research indicates that derivatives of this class can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds in this category have been shown to scavenge free radicals effectively.
Antioxidant Activity Findings
In vitro studies have demonstrated high DPPH scavenging activities among certain derivatives, suggesting their potential utility in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazoloquinazolines. Variations in substituents on the quinazoline core can significantly influence their pharmacological profiles.
SAR Insights Table
Compound Variation | Biological Activity |
---|---|
Methoxy substitution | Altered anticancer activity |
Sulfonamide functional group | Enhanced solubility and bioavailability |
Properties
CAS No. |
1031664-72-8 |
---|---|
Molecular Formula |
C23H16ClN5O2 |
Molecular Weight |
429.86 |
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30) |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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